molecular formula C16H14N2O5 B12934566 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12934566
M. Wt: 314.29 g/mol
InChI Key: DPPWYPUSEUKTLF-UHFFFAOYSA-N
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Description

2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a nitrile oxide cycloaddition reaction.

    Coupling Reactions: The final compound can be obtained by coupling the chromene core with the isoxazole derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the chromene core.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the chromene or isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: Compounds with similar chromene cores but different substituents.

    Isoxazole derivatives: Compounds with the isoxazole ring but different functional groups.

Uniqueness

The uniqueness of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate lies in its specific combination of the chromene and isoxazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H14N2O5/c1-10-6-15(23-18-10)17-14(19)9-22-16(20)12-7-11-4-2-3-5-13(11)21-8-12/h2-7H,8-9H2,1H3,(H,17,19)

InChI Key

DPPWYPUSEUKTLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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